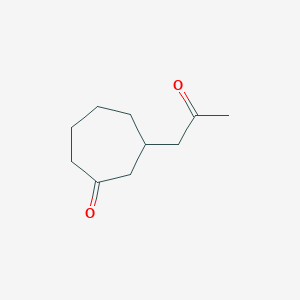
Cycloheptanone, 3-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanone, 3-(2-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cycloheptanone, featuring an additional oxopropyl group. This compound is part of the cyclic ketones family and is characterized by a seven-membered carbon ring with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.
Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone.
Industrial Production Methods
Cycloheptanone, 3-(2-oxopropyl)- is typically produced by the cyclization and decarboxylation of suberic acid or its esters. This reaction is conducted in the gas phase at 400–450°C over alumina doped with zinc oxide or cerium oxide .
Chemical Reactions Analysis
Types of Reactions
Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the ketone functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Microbial reduction using specific strains of microorganisms.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products
Oxidation: Pimelic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanones depending on the reagents used.
Scientific Research Applications
Cycloheptanone, 3-(2-oxopropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which cycloheptanone, 3-(2-oxopropyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, in microbial reduction, specific enzymes catalyze the reduction of the ketone group to an alcohol. In oxidation reactions, the compound undergoes cleavage to form dicarboxylic acids, which are further utilized in various synthetic processes .
Comparison with Similar Compounds
Cycloheptanone, 3-(2-oxopropyl)- can be compared with other cyclic ketones such as:
Cyclohexanone: A six-membered ring ketone, commonly used as a solvent and in the production of nylon.
Cyclooctanone: An eight-membered ring ketone, used in organic synthesis and as a precursor for various chemicals.
Tropinone: A seven-membered ring ketone with a nitrogen atom, used in the synthesis of tropane alkaloids.
Uniqueness
Cycloheptanone, 3-(2-oxopropyl)- is unique due to its specific structure and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .
Properties
CAS No. |
66921-76-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(2-oxopropyl)cycloheptan-1-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)6-9-4-2-3-5-10(12)7-9/h9H,2-7H2,1H3 |
InChI Key |
BOELKTAUJTUZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


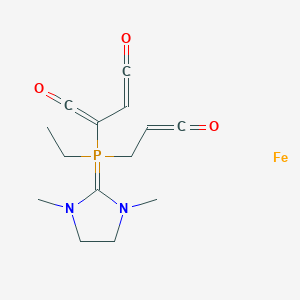
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
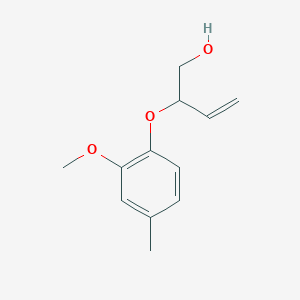
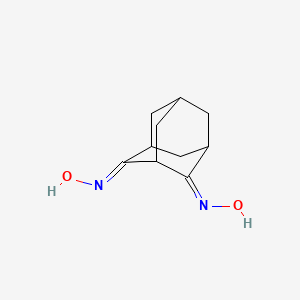
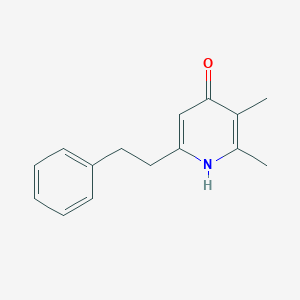
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

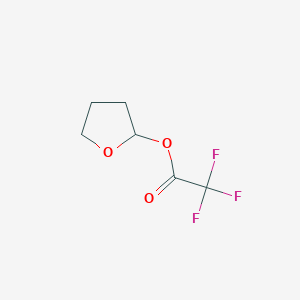
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
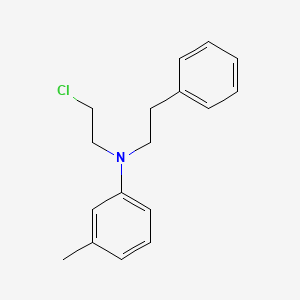
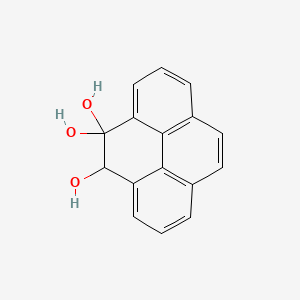
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
